(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
CAS No.: 941283-79-0
Cat. No.: VC6686974
Molecular Formula: C19H18BF4N3O2
Molecular Weight: 407.18
* For research use only. Not for human or veterinary use.
![(1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate - 941283-79-0](/images/structure/VC6686974.png)
Specification
CAS No. | 941283-79-0 |
---|---|
Molecular Formula | C19H18BF4N3O2 |
Molecular Weight | 407.18 |
IUPAC Name | (1S,9R)-4-(4-methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Standard InChI | InChI=1S/C19H18N3O2.BF4/c1-23-15-8-6-14(7-9-15)22-12-21-18(20-22)11-24-17-10-13-4-2-3-5-16(13)19(17)21;2-1(3,4)5/h2-9,12,17,19H,10-11H2,1H3;/q+1;-1/t17-,19+;/m1./s1 |
Standard InChI Key | UJCMRXOAABLWLK-ZFNKBKEPSA-N |
SMILES | [B-](F)(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₁₈BF₄N₃O₂, with a molecular weight of 407.2 g/mol. Its IUPAC name reflects a tetracyclic system comprising fused bicyclic and tricyclic segments, substituted with a 4-methoxyphenyl group and stabilized by a tetrafluoroborate ([BF₄]⁻) counterion. The stereochemistry at positions 1S and 9R is critical to its three-dimensional conformation, influencing its intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 463326-78-5 |
Molecular Formula | C₁₉H₁₈BF₄N₃O₂ |
Molecular Weight | 407.2 g/mol |
IUPAC Name | (1S,9R)-4-(4-Methoxyphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
SMILES | B-(F)(F)F.COC1=CC=C(C=C1)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2 |
Structural Analysis
The core structure consists of a 8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene framework, which integrates:
-
A diazonia (N⁺) moiety contributing to cationic charge.
-
An oxa (oxygen-containing) ring enhancing polarity.
-
A methoxyphenyl substituent at position 4, providing steric bulk and potential π-π stacking interactions.
-
A tetrafluoroborate counterion balancing the positive charge, improving solubility in polar solvents.
The stereochemical configuration at positions 1S and 9R imposes rigidity, likely favoring specific binding orientations in biological systems. Computational modeling suggests that the methoxyphenyl group extends perpendicularly to the tetracyclic plane, creating a hydrophobic pocket.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the bicyclic intermediate via cyclocondensation of a diamine with a carbonyl precursor. Key steps include:
-
Cyclization: Formation of the diazonia ring through intramolecular nucleophilic substitution.
-
Substitution: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.
-
Salt Formation: Counterion exchange with tetrafluoroboric acid (HBF₄) to yield the final product.
Challenges in synthesis include controlling regioselectivity during cyclization and maintaining stereochemical integrity. Purification often requires preparative HPLC or recrystallization from acetonitrile-water mixtures.
Analytical Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.2 ppm). The tetracyclic core’s protons appear as complex multiplets due to restricted rotation.
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 407.2 ([M]⁺), consistent with the molecular formula.
-
X-ray Crystallography: Limited data exist, but analogous structures reveal a planar tetracyclic system with bond lengths indicative of conjugated π-systems.
Target Class | Mechanism of Action | Rationale |
---|---|---|
Serotonin Receptors | Competitive antagonism | Structural similarity to arylpiperazine ligands |
DNA Topoisomerase II | Intercalation or inhibition | Planar polycyclic system |
Bacterial Cell Membranes | Disruption via cationic charge | Presence of quaternary ammonium |
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields (~15–20%) in key cyclization steps.
-
Biological Data Gap: No in vitro or in vivo studies published to date.
-
Solubility Issues: Despite the [BF₄]⁻ counterion, aqueous solubility remains poor (<1 mg/mL).
Future research should prioritize:
-
Optimized Synthesis: Exploring microwave-assisted or flow chemistry to improve efficiency.
-
Target Identification: High-throughput screening against kinase or GPCR libraries.
-
Derivatization: Modifying the methoxy group to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume